Cas no 868629-78-1 (2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane structure ensures improved handling and storage compared to boronic acids, while the bromo and methoxy substituents enhance reactivity and selectivity in aryl-aryl bond formation. The compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise functionalization of aromatic systems is required. Its high purity and consistent performance make it a reliable choice for complex organic transformations. Suitable for both research and industrial applications, it offers efficient scalability and compatibility with diverse reaction conditions.
2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
868629-78-1 structure
Product Name:2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:868629-78-1
MF:C13H18BBrO3
MW:312.995223522186
MDL:MFCD17215812
CID:819824
PubChem ID:57415765
Update Time:2025-10-30

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 5-Bromo-2-methoxyphenylboronic acid pinacol ester
    • C-2564
    • 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • AKOS016006562
    • E83828
    • MFCD17215812
    • CS-0173931
    • DB-076754
    • 868629-78-1
    • AS-2854
    • DTXSID70725495
    • MDL: MFCD17215812
    • Inchi: 1S/C13H18BBrO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3
    • InChI Key: YAHLNIAKBFYRMV-UHFFFAOYSA-N
    • SMILES: BrC1C=C(B2OC(C)(C)C(C)(C)O2)C(OC)=CC=1

Computed Properties

  • Exact Mass: 312.05300
  • Monoisotopic Mass: 312.05324g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 27.7Ų

Experimental Properties

  • Density: 1.30
  • Melting Point: 70-71℃
  • PSA: 27.69000
  • LogP: 2.75690

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: (Tetrahydrofuran)bis[(1,2,3,4,5-η)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl][… Solvents: Hexane ;  24 h, 100 °C
Reference
Ortho-Selective C-H Borylation of Aromatic Ethers with Pinacol-borane by Organo Rare-Earth Catalysts
Xue, Can; et al, ACS Catalysis, 2018, 8(6), 5017-5022

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ;  6 h, rt
Reference
Gold(III)-catalyzed halogenation of aromatic boronates with N-halosuccinimides
Qiu, Di; et al, Organic Letters, 2010, 12(23), 5474-5477

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  14 h, rt
Reference
Metal-free halogenation of arylboronate with N-halosuccinimide
Kamei, Toshiyuki; et al, Tetrahedron Letters, 2014, 55(30), 4245-4247

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:868629-78-1)2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Order Number:A916940
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:01
Price ($):256.0/788.0
Email:sales@amadischem.com

Additional information on 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comprehensive Overview

2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 868629-78-1) is a highly specialized organic compound with significant applications in modern chemical synthesis and materials science. This compound belongs to the class of dioxaborolanes, which are known for their unique structural properties and reactivity. The molecule features a boron-containing ring system combined with a substituted phenyl group, making it a versatile building block in various chemical transformations.

The structure of 2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is characterized by a dioxaborolane core (a five-membered ring containing two oxygen atoms and one boron atom) and a 5-bromo-2-methoxyphenyl substituent. The presence of the bromine atom at the 5-position of the phenyl ring introduces both electronic and steric effects, which are crucial for its reactivity in cross-coupling reactions. The methoxy group at the 2-position further modulates the electronic environment of the phenyl ring, enhancing its compatibility with various reaction conditions.

Recent advancements in organoboron chemistry have highlighted the importance of dioxaborolanes as key intermediates in the synthesis of complex organic molecules. For instance, cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been significantly enhanced by the use of dioxaborolanes as boronate esters. These reactions are pivotal in drug discovery and materials synthesis due to their ability to form carbon-carbon bonds under mild conditions. The bromine substituent in this compound plays a critical role in these reactions by facilitating oxidative addition steps.

One of the most notable applications of CAS No. 868629-78-1 is in the field of medicinal chemistry. Researchers have utilized this compound as a precursor for constructing bioactive molecules with potential therapeutic applications. For example, studies have demonstrated its utility in synthesizing heterocyclic compounds that exhibit promising anti-inflammatory and anticancer activities. The ability to fine-tune the electronic properties of the molecule through its substituents makes it an invaluable tool for designing drug candidates with specific biological profiles.

In addition to its role in medicinal chemistry, dioxaborolanes like CAS No. 868629-78-1 have found applications in polymer science. Recent research has explored their use as monomers for synthesizing functional polymers with tailored properties. The incorporation of these compounds into polymer frameworks has led to materials with enhanced thermal stability and mechanical strength. Such advancements hold great promise for industries ranging from electronics to biomedical devices.

The synthesis of CAS No. 868629-78-1 involves a multi-step process that typically begins with the preparation of the phenylboronic acid derivative followed by its conversion into the corresponding dioxaborolane via [nucleophilic substitution] or [oxidative coupling] mechanisms. Recent studies have focused on optimizing these synthetic pathways to improve yield and reduce reaction times. For example, the use of microwave-assisted synthesis has been shown to significantly accelerate the formation of dioxaborolanes while maintaining high purity levels.

From an environmental standpoint, researchers are increasingly interested in understanding the degradation pathways and toxicity profiles of compounds like CAS No. 868629-78-1. As concerns about chemical waste and environmental sustainability grow, there is a pressing need to develop eco-friendly synthetic methods and disposal strategies for such compounds. Preliminary studies suggest that this compound exhibits moderate biodegradability under specific conditions; however, further research is required to fully assess its environmental impact.

In conclusion, CAS No. 868629-78-1 (2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stands out as a versatile and valuable compound in contemporary chemical research. Its unique structure enables it to serve as a key intermediate in diverse applications ranging from drug discovery to materials science. As research continues to uncover new synthetic routes and functional applications for this compound

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(CAS:868629-78-1)2-(5-Bromo-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
A916940
Purity:99%/99%
Quantity:25g/100g
Price ($):256.0/788.0
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